molecular formula C20H15NO3 B2536941 4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 890633-97-3

4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No.: B2536941
CAS No.: 890633-97-3
M. Wt: 317.344
InChI Key: CTPBGMJSEHDYQA-UHFFFAOYSA-N
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Description

4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran ring, followed by further functionalization to introduce the amino group and other substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as free radical cyclization cascade and proton quantum tunneling have been employed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen.

    Other benzofuran derivatives: Share the benzofuran core but differ in substituents and functional groups.

Uniqueness

4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(3-amino-1-benzofuran-2-yl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c21-19-13-6-1-2-7-16(13)24-20(19)15-10-18(22)23-17-9-12-5-3-4-11(12)8-14(15)17/h1-2,6-10H,3-5,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPBGMJSEHDYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3C4=C(C5=CC=CC=C5O4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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